molecular formula C12H17NO9 B13387942 4-Nitrophenyl-beta-D-glucopyranoside monohydrate

4-Nitrophenyl-beta-D-glucopyranoside monohydrate

Cat. No.: B13387942
M. Wt: 319.26 g/mol
InChI Key: KSEGJDPERYLUSV-UHFFFAOYSA-N
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Description

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol hydrate is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydropyran ring with multiple hydroxyl groups and a nitrophenoxy substituent, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol hydrate typically involves multiple steps, starting from simpler precursors. One common method involves the protection of hydroxyl groups, followed by the introduction of the nitrophenoxy group through nucleophilic substitution. The final steps often include deprotection and purification to obtain the desired hydrate form.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, large-scale production may require specialized equipment to handle the specific reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol hydrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The nitrophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines.

Scientific Research Applications

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol hydrate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol hydrate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the nitrophenoxy group may participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triol
  • (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(4-aminophenoxy)tetrahydro-2H-pyran-3,4,5-triol

Uniqueness

The presence of the nitrophenoxy group in (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol hydrate distinguishes it from similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8.H2O/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19;/h1-4,8-12,14-17H,5H2;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEGJDPERYLUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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